molecular formula C13H10F3NO B1460477 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 2197063-05-9

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1460477
CAS No.: 2197063-05-9
M. Wt: 253.22 g/mol
InChI Key: WDKVOVTTYAVJQU-UHFFFAOYSA-N
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Description

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a trifluoromethyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with a suitable aldehyde precursor under acidic or basic conditions. Common reagents used in the synthesis include methanesulfonic acid (MsOH) and methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
  • 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-methanol
  • 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-thiol

Uniqueness

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a trifluoromethyl group and a formyl group on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-9-11(13(14,15)16)5-2-6-12(9)17-7-3-4-10(17)8-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKVOVTTYAVJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160251
Record name 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197063-05-9
Record name 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197063-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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